molecular formula C18H26N4O3S B2481644 2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine CAS No. 2379953-54-3

2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine

Cat. No. B2481644
CAS RN: 2379953-54-3
M. Wt: 378.49
InChI Key: ATZBZRKSNXMSNA-UHFFFAOYSA-N
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Description

Imidazole compounds, such as 1-Ethyl-2-methylimidazol-4-amine , are widely used in the synthesis of various pharmaceuticals and functional materials due to their unique chemical structure and properties . They have a five-membered ring structure containing two nitrogen atoms .


Synthesis Analysis

The synthesis of imidazole compounds often involves the reaction of primary amines with aldehydes and formamides . The specific synthesis pathway for “2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine” is not available in the sources I found.


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing two nitrogen atoms . The specific molecular structure of “2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine” is not available in the sources I found.


Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . The specific chemical reactions involving “2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine” are not available in the sources I found.


Physical And Chemical Properties Analysis

Imidazole compounds generally have moderate to high boiling points and melting points due to the presence of polar nitrogen atoms in their structure . The specific physical and chemical properties of “2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine” are not available in the sources I found.

Mechanism of Action

The mechanism of action of imidazole compounds often involves interactions with biological targets such as enzymes or receptors . The specific mechanism of action of “2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine” is not available in the sources I found.

Safety and Hazards

Imidazole compounds can pose various safety hazards depending on their specific structure and properties . The specific safety and hazard information for “2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine” is not available in the sources I found.

Future Directions

The development of new imidazole-based compounds with improved properties and functionalities is a topic of ongoing research in the field of medicinal chemistry . The specific future directions for “2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine” are not available in the sources I found.

properties

IUPAC Name

2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-4-21-12-17(20-15(21)3)26(23,24)22-10-7-16(8-11-22)13-25-18-14(2)6-5-9-19-18/h5-6,9,12,16H,4,7-8,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZBZRKSNXMSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)COC3=C(C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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